
4-乙氧基-N-(吡啶-2-基甲基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as EPBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antimicrobial and anti-inflammatory properties.
作用机制
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can disrupt the pH balance of cancer cells, leading to their death. 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has been shown to have antioxidant and neuroprotective effects. 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and reproducibility. However, 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can be challenging to synthesize, and its activity can be affected by factors such as pH and temperature. Additionally, 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has limited solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several potential future directions for research on 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide. One area of interest is the development of 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of the potential applications of 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to explore the safety and efficacy of 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in animal models and clinical trials.
Conclusion:
In conclusion, 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a promising compound with potential applications in various scientific fields. Its synthesis method has been optimized for reproducibility and scalability, and its mechanism of action has been extensively studied. 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Future research on 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is likely to focus on the development of derivatives with improved potency and selectivity, as well as the investigation of its potential applications in the treatment of neurological disorders.
合成方法
The synthesis of 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with pyridine-2-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in high yield and purity. This synthesis method has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
科学研究应用
抗结核活性
结核病 (TB) 仍然是全球性的健康问题,需要开发有效的抗结核药物。研究人员一直在探索新的化合物来对抗结核分枝杆菌 (MTB)。在这种情况下,4-乙氧基-N-(吡啶-2-基甲基)苯磺酰胺 衍生物被设计并合成。值得注意的是,这些化合物中的一些对 MTB H37Ra 表现出显著的抗结核活性。 它们的抑制浓度 (IC50) 范围在 1.35 到 2.18 μM 之间,这使它们成为进一步开发的有希望的候选药物 .
抗利什曼病和抗疟疾特性
含有吡唑的化合物以其多样的药理作用而闻名,包括有效的抗利什曼病和抗疟疾活性。在探索肼偶联吡唑的过程中,研究人员已经确定了一些潜在的候选药物。 尽管关于4-乙氧基-N-(吡啶-2-基甲基)苯磺酰胺 的具体研究很少,但其吡唑部分表明在这些治疗领域具有潜力 .
分子对接研究
计算方法在药物发现中起着至关重要的作用。研究人员已经进行了分子对接研究,以了解4-乙氧基-N-(吡啶-2-基甲基)苯磺酰胺 衍生物与靶蛋白的相互作用。 这些研究提供了对它们的结合亲和力和适合进一步优化的见解 .
细胞毒性评估
在药物开发过程中确保安全性至关重要。使用人胚胎肾细胞 (HEK-293) 评估了活性化合物的细胞毒性。 令人鼓舞的是,测试的衍生物对人细胞没有毒性,增强了它们作为候选药物的潜力 .
异烟肼耐药结核病治疗
鉴于多药耐药结核病 (MDR-TB) 的兴起,替代治疗方案至关重要。新的世卫组织指南建议对异烟肼耐药和利福平敏感的结核病使用吡嗪酰胺 (PZA)。 虽然与4-乙氧基-N-(吡啶-2-基甲基)苯磺酰胺 无直接关系,但了解 PZA 类似物及其疗效有助于更广泛的结核病治疗背景 .
进一步开发和优化
研究人员继续探索该化合物的结构-活性关系。通过改变其化学结构,他们旨在提高其效力、选择性和安全性。 研究其他衍生物并优化其特性仍然是一项持续的努力 .
总之,4-乙氧基-N-(吡啶-2-基甲基)苯磺酰胺 在多个研究领域中具有前景,从结核病治疗到计算药物设计。其独特的结构和潜在应用值得进一步研究和开发。 🌟
属性
IUPAC Name |
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-13-6-8-14(9-7-13)20(17,18)16-11-12-5-3-4-10-15-12/h3-10,16H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVSRMZLGLFRPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B497404.png)

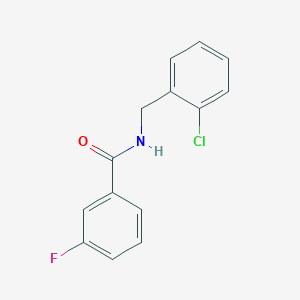
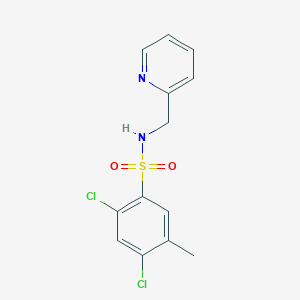
![1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497412.png)
![2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B497414.png)
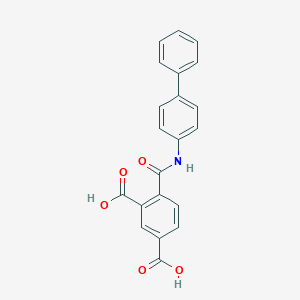
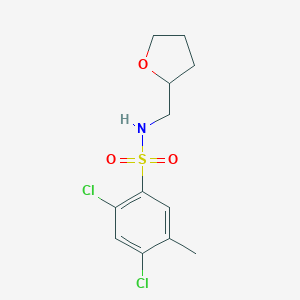


![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497419.png)
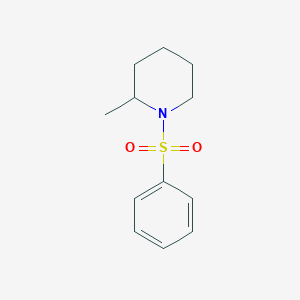
![4-(Ethoxycarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B497425.png)